Methyl quinoxaline-5-carboxylate

Catalog No.
S838536
CAS No.
6924-71-6
M.F
C10H8N2O2
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl quinoxaline-5-carboxylate

CAS Number

6924-71-6

Product Name

Methyl quinoxaline-5-carboxylate

IUPAC Name

methyl quinoxaline-5-carboxylate

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)7-3-2-4-8-9(7)12-6-5-11-8/h2-6H,1H3

InChI Key

LCDDKBKKXKEGPK-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C(=CC=C1)N=CC=N2

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=CC=N2

Organic Synthesis:

The core structure of MQC, quinoxaline, is a versatile scaffold used in organic synthesis. Quinoxaline derivatives have been explored for their ability to form stable complexes with different metals (), making MQC a potential candidate for the development of new catalysts or ligands in organic reactions.

Methyl quinoxaline-5-carboxylate is a chemical compound characterized by its quinoxaline structure, which is a bicyclic aromatic compound. It features a carboxylate group at the fifth position and a methyl group attached to the nitrogen in the quinoxaline ring. The molecular formula for methyl quinoxaline-5-carboxylate is C10H8N2O2C_10H_8N_2O_2, and its CAS number is 6924-71-6. This compound is of interest in various fields due to its potential biological activities and applications in organic synthesis.

  • There is currently no publicly available information on the specific mechanism of action of MQC, especially regarding its interaction with biological systems.
  • As with any new compound, specific safety data for MQC might not be extensively documented yet. Following general laboratory safety practices when handling unknown compounds is advisable.
Typical of carboxylic acid derivatives and heterocycles:

  • Esterification: Reaction with alcohols can yield various esters.
  • Reduction: The carbonyl group can be reduced to form alcohols or other derivatives.
  • Nucleophilic Substitution: The carboxylate group can participate in nucleophilic substitution reactions, leading to the formation of amides or other functional groups.
  • Cyclization Reactions: Under specific conditions, methyl quinoxaline-5-carboxylate can participate in cyclization reactions to form more complex heterocyclic compounds.

Methyl quinoxaline-5-carboxylate has been studied for its biological properties, particularly its antimicrobial and anticancer activities. Research indicates that compounds with a quinoxaline structure often exhibit significant biological effects, including inhibition of bacterial growth and potential cytotoxic effects against various cancer cell lines. The exact mechanisms of action are still under investigation, but they may involve interference with DNA synthesis or enzyme activity.

Several methods exist for synthesizing methyl quinoxaline-5-carboxylate:

  • Condensation Reactions: This involves the reaction of 2-aminoacetophenone with malonic acid derivatives under acidic conditions.
  • Cyclization: A common method includes cyclizing 1,2-diamines with α,β-unsaturated carbonyl compounds.
  • Oxidative Methods: Recent studies have explored oxidative methods to convert simpler precursors into methyl quinoxaline-5-carboxylate using various oxidizing agents.

Methyl quinoxaline-5-carboxylate finds applications across several domains:

  • Pharmaceuticals: It serves as a scaffold for developing new antimicrobial and anticancer agents.
  • Agriculture: Compounds derived from methyl quinoxaline-5-carboxylate are being researched for their potential use as pesticides or herbicides.
  • Material Science: Its derivatives may be used in the development of new materials with specific electronic or optical properties.

Studies on the interactions of methyl quinoxaline-5-carboxylate with biological systems are ongoing. Preliminary findings suggest that it may interact with various enzymes and receptors, which could lead to its biological activities. For instance, it has been shown to inhibit certain bacterial enzymes, suggesting a potential mechanism for its antimicrobial effects.

Methyl quinoxaline-5-carboxylate shares structural similarities with several other compounds, particularly within the quinoxaline family:

Compound NameStructure TypeUnique Features
2-MethylquinoxalineQuinoxaline derivativeSubstituted at position 2; known for different biological activities .
8-MethylquinoxalineQuinoxaline derivativeSubstituted at position 8; exhibits distinct pharmacological properties .
QuinoxalineParent structureLacks substituents; serves as a baseline for comparison .

Methyl quinoxaline-5-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to these similar compounds.

Methyl quinoxaline-5-carboxylate (CAS 6924-71-6) features a bicyclic aromatic quinoxaline core with a methyl ester substituent at the fifth position. The quinoxaline framework comprises two fused pyrazine and benzene rings, while the carboxylate group introduces electron-withdrawing effects that modulate electronic and physicochemical properties. The planar aromatic system enables π-conjugation, which is critical for its reactivity and interactions in biological or catalytic systems.

The compound lacks stereogenic centers due to the symmetry of the quinoxaline ring and the planar arrangement of the ester group. This absence of stereoisomerism simplifies its synthesis and characterization compared to structurally related chiral derivatives.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

Proton NMR spectra in deuterated dimethyl sulfoxide (DMSO-d₆) reveal:

  • Methyl ester group: A singlet at δ 3.97–4.03 ppm corresponding to the OCH₃ group.
  • Aromatic protons: Downfield shifts for protons adjacent to the electron-withdrawing ester group, typically δ 8.37–8.62 ppm for H5 and H6, and δ 8.85–8.94 ppm for H8.

Infrared Spectroscopy (IR)

Key absorption bands include:

Functional GroupWavenumber (cm⁻¹)Assignment
Ester C=O1702–1715Stretching vibration of carbonyl
N–O (in derivatives)1331–1355Stretching in N-oxide analogs
Aromatic C–H2992–2962Out-of-plane bending

UV-Vis Spectroscopy

While direct UV-Vis data for methyl quinoxaline-5-carboxylate is limited, quinoxaline derivatives typically exhibit absorption maxima in the 250–300 nm range, attributed to π→π* transitions in the aromatic system. Substituents like the ester group may induce red shifts due to conjugation effects.

Crystallographic Analysis and Packing Motifs

The quinoxaline core facilitates π-π stacking interactions between adjacent molecules, a common feature in aromatic heterocycles. Hydrogen bonding between the ester carbonyl oxygen and nitrogen atoms from neighboring quinoxaline rings may further stabilize crystal packing.

Studies on analogous quinoxaline derivatives highlight:

  • Isostructurality: Substituent size and electronic effects (e.g., halogens, methyl groups) influence crystal packing. For example, lighter halogens (F, Cl, Br) form isostructural crystals due to similar van der Waals radii, while bulkier groups (I, methyl) disrupt this pattern.
  • Packing motifs: Dominance of CH⋯N or CH⋯π interactions in methyl-substituted systems, as seen in related compounds.

Thermodynamic Stability and Phase Behavior

PropertyValueSource
Boiling Point318.2 ± 22.0°C (760 mmHg)
Density1.3 ± 0.1 g/cm³
Flash Point146.3 ± 22.3°C
Vapour Pressure0.0 ± 0.7 mmHg (25°C)

The high boiling point reflects strong intermolecular interactions, while the low vapour pressure indicates stability under ambient conditions. No melting point data is reported, suggesting potential amorphous behavior or decomposition before melting.

XLogP3

1

Wikipedia

Methyl quinoxaline-5-carboxylate

Dates

Modify: 2023-08-16

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